REACTION_CXSMILES
|
[NH2:1][C:2]1[S:6][C:5]2[CH2:7][CH2:8][CH2:9][CH2:10][C:4]=2[C:3]=1[C:11]([NH2:13])=[O:12].C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>C1(C)C=CC=CC=1>[NH2:1][C:2]1[S:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[C:3]=1[C:11]([NH2:13])=[O:12]
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Name
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|
Quantity
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1.96 g
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Type
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reactant
|
Smiles
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NC1=C(C2=C(S1)CCCC2)C(=O)N
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Name
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|
Quantity
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9 g
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Type
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reactant
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Smiles
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C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction was mixed at 40° C. for 15 hours
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Duration
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15 h
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Type
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CUSTOM
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Details
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The solvent was then removed under reduced pressure
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Type
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FILTRATION
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Details
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filtered via Celite
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Type
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CUSTOM
|
Details
|
The filtrate was purified by chromatography on silica gel
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C2=C(S1)C=CC=C2)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 72.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |